N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide
CAS No.: 2640861-44-3
Cat. No.: VC11849175
Molecular Formula: C14H18N4O2S2
Molecular Weight: 338.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640861-44-3 |
|---|---|
| Molecular Formula | C14H18N4O2S2 |
| Molecular Weight | 338.5 g/mol |
| IUPAC Name | N-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-3-yl)cyclopropanesulfonamide |
| Standard InChI | InChI=1S/C14H18N4O2S2/c19-22(20,11-3-4-11)17-10-2-1-6-18(8-10)14-13-12(5-7-21-13)15-9-16-14/h5,7,9-11,17H,1-4,6,8H2 |
| Standard InChI Key | HRKPZAOFFLEFKO-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C2=NC=NC3=C2SC=C3)NS(=O)(=O)C4CC4 |
| Canonical SMILES | C1CC(CN(C1)C2=NC=NC3=C2SC=C3)NS(=O)(=O)C4CC4 |
Introduction
N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide is a complex organic compound that incorporates several heterocyclic rings, including thieno[3,2-d]pyrimidine and piperidine, along with a cyclopropane sulfonamide moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be attributed to its structural features.
Synthesis and Preparation
The synthesis of N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide typically involves multi-step organic reactions. These may include the formation of the thieno[3,2-d]pyrimidine ring, the attachment of the piperidine moiety, and the introduction of the cyclopropanesulfonamide group. Specific reaction conditions, such as temperature and solvent choice, are crucial for optimizing yields but are not extensively detailed in available literature.
Potential Applications
This compound's heterocyclic structure allows it to interact with biological targets, such as enzymes or receptors, potentially modulating signaling pathways. Its applications could span various therapeutic areas, depending on its ability to bind to specific biological targets.
Research Findings and Challenges
While theoretical models suggest potential biological activities, empirical studies are necessary to confirm these predictions. The lack of detailed data on binding affinities and mechanisms of action limits the understanding of its pharmacological potential.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide | C14H18N4O2S2 | 338.5 g/mol | 2640861-44-3 |
| 1-{Thieno[2,3-d]pyrimidin-4-yl}piperidine-3-carboxylic acid | C12H13N3O2S | 263.32 g/mol | 771509-89-8 |
These compounds share similar structural motifs but differ in their functional groups and potential biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume